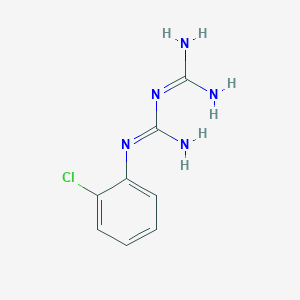

1-(2-氯苯基)双胍

描述

“1-(2-Chlorophenyl)biguanide” is a chemical compound with the molecular formula C8H11Cl2N5 . It is used in laboratory chemicals . It is also known as "{[(2-chloroanilino)(imino)methyl]amino} methanimidamide hydrochloride" .

Synthesis Analysis

The synthesis of biguanide compounds has been extensively studied . The conditions chosen for the synthesis of a small library of pyrazole-containing biguanide derivatives were 2 equivalents of dicyandiamide and 2.2 equivalents of trimethylsilyl chloride in dry acetonitrile under MW irradiation (200–400 W) for 15 min at 140 °C .

Molecular Structure Analysis

The molecular structure of “1-(2-Chlorophenyl)biguanide” is characterized by an average mass of 248.112 Da and a monoisotopic mass of 247.039154 Da .

Physical and Chemical Properties Analysis

“1-(2-Chlorophenyl)biguanide” is a solid substance . It has a boiling point of 247 - 250 °C / 476.6 - 482 °F .

科学研究应用

1. 5-HT3受体的激动剂特性

- 研究见解:1-(m-氯苯基)-双胍已被发现是5-HT3受体的有效高亲和力激动剂,展示了其在神经和药理学研究中的潜力(Kilpatrick, Butler, Burridge, & Oxford, 1990)。

2. 晶体结构分析

- 研究见解:1-(对氯苯基)-5-异丙基双胍盐酸盐的晶体结构已经阐明,为化学和药物研究提供了有价值的信息(C. Brown, 1967)。

3. 与多巴胺转运体的相互作用

- 研究见解:1-(m-氯苯基)-双胍与大鼠脑突触体中的多巴胺转运体相互作用,表明其可能对多巴胺相关的脑神经过程产生影响(Campbell, Womer, & Simon, 1995)。

4. 一般药理和毒性研究

- 研究见解:研究探索了N1-对氯苯基-N5-异丙基双胍的一般药理特性和毒性,有助于更好地了解其安全性(Chen & Anderson, 1947)。

5. 对NG108-15神经母细胞瘤×胶质瘤细胞的影响

- 研究见解:新型激动剂1-(m-氯苯基)-双胍影响NG108-15小鼠神经母细胞瘤×大鼠胶质瘤杂交细胞中的5-HT3受体,表明其在癌症和神经生物学研究中的作用(Boess, Sepúlveda, Lummis, & Martin, 1992)。

6. 在纤维素上的吸附机理

- 研究见解:对洗必泰(含有双胍残基)在纤维素上的吸附机理的研究提供了其在生物技术和材料科学中的潜在应用的见解(Blackburn, Harvey, Kettle, Manian, Payne, & Russell, 2007)。

7. 检测的分析方法

- 研究见解:高效液相色谱(HPLC)已被开发用于测定双胍及其相关化合物,突出了分析方法在监测和研究这些化合物中的重要性(Ali, Hussain, Sanagi, Ibrahim, & Aboul‐Enein, 2015)。

作用机制

Target of Action

1-(2-Chlorophenyl)biguanide, also known as meta-Chlorophenylbiguanide (m-CPBG), primarily targets the 5-HT3 receptor and the α2A-adrenergic receptor . The 5-HT3 receptor is a type of serotonin receptor, and it plays a crucial role in the regulation of neurotransmission. The α2A-adrenergic receptor is a type of adrenergic receptor involved in the regulation of norepinephrine release.

Mode of Action

1-(2-Chlorophenyl)biguanide acts as an allosteric agonist and modulator of the 5-HT3 receptor . This means it binds to a site on the receptor different from the active site, changing the receptor’s conformation and enhancing its response to serotonin. Additionally, it acts as an antagonist of the α2A-adrenergic receptor , meaning it binds to this receptor and blocks its activation by norepinephrine.

Biochemical Pathways

It is known that biguanides, the family of compounds to which 1-(2-chlorophenyl)biguanide belongs, inhibit mitochondrial complex i . This inhibition induces energy stress and activates compensatory responses mediated by energy sensors . The therapeutic concentrations of biguanides found in the blood and tissues are much lower than the doses required to inhibit complex i, suggesting the involvement of additional mechanisms .

Pharmacokinetics

It is known that biguanides, in general, have a complex pharmacokinetic profile . For instance, metformin, a well-studied biguanide, has a peak plasma concentration ranging between 7.74–23.23 μM depending on the dose . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1-(2-Chlorophenyl)biguanide and their impact on its bioavailability remain to be elucidated.

Result of Action

It is known to have anxiogenic, emetic, and hypothermic effects in animal studies . These effects are likely due to its interaction with the 5-HT3 and α2A-adrenergic receptors.

Action Environment

The action, efficacy, and stability of 1-(2-Chlorophenyl)biguanide can be influenced by various environmental factors. For instance, it is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . Moreover, it should be stored in a well-ventilated place with the container kept tightly closed

安全和危害

“1-(2-Chlorophenyl)biguanide” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

生化分析

Biochemical Properties

1-(2-Chlorophenyl)biguanide interacts with various enzymes and proteins. It is known to be an allosteric agonist and modulator of the 5-HT3 receptor . The nature of these interactions involves the compound binding to the receptor, altering its conformation and modulating its activity .

Cellular Effects

The effects of 1-(2-Chlorophenyl)biguanide on cells are complex and multifaceted. It has been found to inhibit mitochondrial respiration by targeting the respiratory complex I . This can influence cell function by altering energy production and cellular metabolism .

Molecular Mechanism

At the molecular level, 1-(2-Chlorophenyl)biguanide exerts its effects through binding interactions with biomolecules and changes in gene expression . It inhibits the mitochondrial respiratory complex I, which can lead to activation of AMP kinase .

Temporal Effects in Laboratory Settings

Over time, the effects of 1-(2-Chlorophenyl)biguanide can change. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation

Dosage Effects in Animal Models

The effects of 1-(2-Chlorophenyl)biguanide can vary with different dosages in animal models . It has been found to have anxiogenic, emetic, and hypothermic effects in animal studies

Metabolic Pathways

It is known to inhibit mitochondrial respiration, which could potentially affect metabolic flux or metabolite levels .

属性

IUPAC Name |

2-(2-chlorophenyl)-1-(diaminomethylidene)guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN5/c9-5-3-1-2-4-6(5)13-8(12)14-7(10)11/h1-4H,(H6,10,11,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKWFJPZMYHPQIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N=C(N)N=C(N)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00274880 | |

| Record name | 1-(2-chlorophenyl)biguanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00274880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49872-43-7 | |

| Record name | 1-(2-chlorophenyl)biguanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00274880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

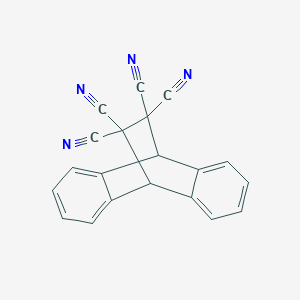

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

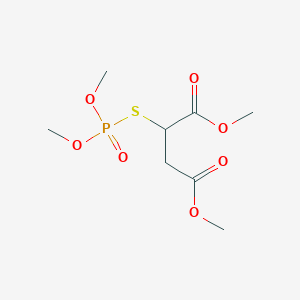

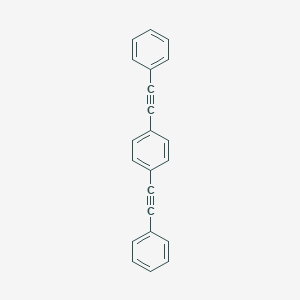

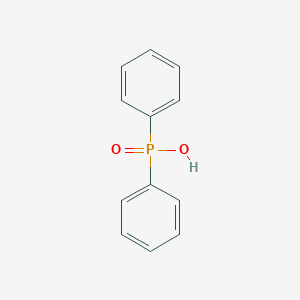

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4-phenyl-1-bicyclo[2.2.2]octanyl)azanium chloride](/img/structure/B159310.png)

![N-[2-(1H-imidazol-5-yl)ethyl]-9H-purin-6-amine](/img/structure/B159321.png)